N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide, also known as TPA023, is a compound that belongs to the family of anxiolytic drugs. It is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. TPA023 has been the subject of several scientific studies due to its potential therapeutic applications.
作用机制
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. It enhances the activity of GABA, which is the main inhibitory neurotransmitter in the central nervous system. This leads to the suppression of neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have a high affinity for the GABAA receptor subtype α2/α3 and a low affinity for other GABAA receptor subtypes.
实验室实验的优点和局限性
One advantage of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is its selectivity for the GABAA receptor subtype α2/α3, which allows for more targeted effects. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several potential future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is the development of more selective and potent compounds that target the GABAA receptor subtype α2/α3. Additionally, the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide in humans should be further studied to determine its potential as a clinical treatment.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-13(19-11)14-12(18)10(3)17-7-5-6-9(2)8-17/h9-10H,4-8H2,1-3H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHPBHCPLODYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCCC(C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。